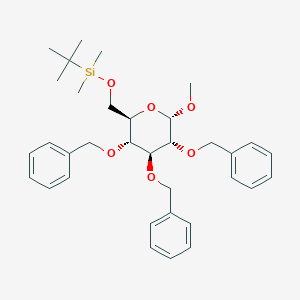

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is a complex organic compound primarily used in the field of carbohydrate chemistry. It is a derivative of glucopyranoside, modified with benzyl and tert-butyldimethylsilyl groups to enhance its stability and reactivity in various chemical processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside typically involves multiple steps The process begins with the protection of hydroxyl groups on the glucopyranoside molecule using benzyl groupsThe reaction conditions often involve the use of strong bases and silylating agents under anhydrous conditions to prevent hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside undergoes various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to remove the benzyl protecting groups, revealing the hydroxyl functionalities.

Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Substitution reagents: Such as tetrabutylammonium fluoride for desilylation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzaldehyde derivatives, while reduction can regenerate the free hydroxyl groups on the glucopyranoside .

Applications De Recherche Scientifique

Drug Delivery Systems

One of the primary applications of this compound is in the development of drug delivery systems. Its structural modifications allow for improved solubility and stability of pharmaceutical agents. For example, it has been utilized in formulations aimed at enhancing the bioavailability of poorly soluble drugs. The presence of the tert-butyldimethylsilyl group provides a protective mechanism that can be selectively removed to release active pharmaceutical ingredients in a controlled manner .

Boron Neutron Capture Therapy (BNCT)

Recent studies have explored the use of methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside in boron neutron capture therapy (BNCT). This therapy is a targeted cancer treatment that relies on the accumulation of boron-containing compounds in tumor cells. The glucopyranoside derivative has shown promise as a boron carrier due to its ability to selectively target cancerous tissues while minimizing damage to surrounding healthy cells .

Glycosylation Reactions

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside serves as an effective glycosyl donor in glycosylation reactions. Its protective groups facilitate the formation of glycosidic bonds under mild conditions, making it a valuable reagent in synthesizing complex oligosaccharides and glycoconjugates. This capability is crucial for producing glycoproteins and glycolipids used in various biochemical applications .

Synthesis of Complex Carbohydrates

The compound is instrumental in the synthesis of more complex carbohydrates due to its versatile reactivity. It has been employed as a building block in the assembly of polysaccharides and other carbohydrate derivatives that have applications in vaccine development and immunology. The benzyl groups can be selectively removed or modified to yield different carbohydrate structures necessary for studying carbohydrate-protein interactions .

Case Study: Synthesis of Oligosaccharides

A notable case study involved using methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside to synthesize a series of oligosaccharides that mimic natural glycan structures found on cell surfaces. These synthesized oligosaccharides were then used to investigate their interactions with lectins, providing insights into cell recognition processes .

Case Study: Anticancer Properties

Another research study highlighted the potential anticancer properties of derivatives synthesized from this glucopyranoside compound. By modifying the structure to include various functional groups, researchers were able to assess their cytotoxic effects on different cancer cell lines, demonstrating promising results that warrant further investigation .

Mécanisme D'action

The mechanism of action of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside involves its role as a protected sugar derivative. The benzyl and tert-butyldimethylsilyl groups protect the hydroxyl functionalities, allowing selective reactions at other positions on the molecule. This selective reactivity is crucial for the synthesis of complex carbohydrates and glycoconjugates .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside: Lacks the tert-butyldimethylsilyl group, making it less stable under certain conditions.

Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside: Has different benzylation pattern, affecting its reactivity and applications.

Uniqueness

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-A-D-glucopyranoside is unique due to its specific protection pattern, which provides enhanced stability and selective reactivity. This makes it particularly valuable in the synthesis of complex carbohydrates and glycoconjugates .

Activité Biologique

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside (CAS: 166592-73-0) is a complex glycoside that has garnered attention in the field of carbohydrate chemistry due to its potential biological activities and applications. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is C34H46O6Si, with a molecular weight of approximately 578.81 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 608.7 ± 55.0 °C at 760 mmHg |

| Flash Point | 258.3 ± 31.9 °C |

| LogP | 10.07 |

| Vapour Pressure | 0.0 ± 1.7 mmHg at 25°C |

These properties indicate a relatively stable compound with low volatility, making it suitable for various synthetic applications in carbohydrate chemistry.

Biological Activity

Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside is primarily studied for its role as a glycosyl donor in glycosylation reactions, which are critical in the synthesis of oligosaccharides and complex carbohydrates. The compound's structure allows for regioselective modifications that enhance its utility in biochemical applications.

Glycosylation Reactions

The compound serves as an effective glycosyl donor in synthesizing more complex sugars and oligosaccharides. For example, Koto et al. demonstrated the efficient conversion of methyl glucoside into methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside using controlled heating with benzyl chloride in the presence of sodium hydride . Such reactions are crucial for developing glycosides with enhanced biological activities.

Case Studies and Research Findings

- Glycosylation Efficiency : A study highlighted the efficiency of using Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside as a donor in glycosylation reactions under mild conditions, yielding high stereoselectivity and purity .

- Regioselective Modifications : Research into regioselective modifications has shown that this compound can be modified to enhance specific biological activities or to create new derivatives with unique properties .

- Synthesis of Antiviral Agents : There are ongoing studies exploring the potential use of modified glycosides in developing antiviral agents. The structural characteristics of Methyl 2,3,4-tri-O-benzyl-6-O-tert-butyldimethylsilyl-α-D-glucopyranoside make it a candidate for further investigation in this area .

Propriétés

IUPAC Name |

tert-butyl-[[(2R,3R,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methoxy]-dimethylsilane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46O6Si/c1-34(2,3)41(5,6)39-25-29-30(36-22-26-16-10-7-11-17-26)31(37-23-27-18-12-8-13-19-27)32(33(35-4)40-29)38-24-28-20-14-9-15-21-28/h7-21,29-33H,22-25H2,1-6H3/t29-,30-,31+,32-,33+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHNHIGWCUNOEFZ-AALIFHQRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H46O6Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.